6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride is a heterocyclic compound notable for its trifluoromethyl group attached to a furo[2,3-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and various scientific applications. The compound is classified as an amine and is often utilized in research related to drug development and agrochemicals.
The synthesis of 6-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride typically involves several steps:
This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the need for careful control over reaction conditions.
The molecular formula for 6-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride is , with a molecular weight of 204.15 g/mol. The IUPAC name is 5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine.
Property | Data |
---|---|
Molecular Formula | C8H7F3N2O |
Molecular Weight | 204.15 g/mol |
IUPAC Name | 5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-2,6H,3,12H2 |
InChI Key | HRGNAWCAUXEGQY-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N |
This data provides insight into the compound's structural characteristics and its potential reactivity based on functional groups present.
6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with potentially enhanced properties or activities.
The mechanism of action for 6-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride largely relates to its interactions at the molecular level within biological systems:
Research into these mechanisms is ongoing as scientists explore its potential therapeutic applications in treating diseases such as cancer and inflammatory conditions.
The physical properties of 6-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride include:
Further physical properties such as melting point, boiling point, and specific gravity are often determined through experimental methods but are not universally documented for this specific compound.
6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride has several applications in scientific research:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3